molecular formula C9H21F2NOSi B13469487 [(2S)-2-amino-3,3-difluoropropoxy](tert-butyl)dimethylsilane

[(2S)-2-amino-3,3-difluoropropoxy](tert-butyl)dimethylsilane

Cat. No.: B13469487
M. Wt: 225.35 g/mol
InChI Key: IWWXFOIHMHTSMR-ZETCQYMHSA-N
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Description

(2S)-2-amino-3,3-difluoropropoxydimethylsilane is a compound that features a unique combination of functional groups, including an amino group, difluoropropoxy group, and a tert-butyl dimethylsilane group. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.

Properties

Molecular Formula

C9H21F2NOSi

Molecular Weight

225.35 g/mol

IUPAC Name

(2S)-3-[tert-butyl(dimethyl)silyl]oxy-1,1-difluoropropan-2-amine

InChI

InChI=1S/C9H21F2NOSi/c1-9(2,3)14(4,5)13-6-7(12)8(10)11/h7-8H,6,12H2,1-5H3/t7-/m0/s1

InChI Key

IWWXFOIHMHTSMR-ZETCQYMHSA-N

Isomeric SMILES

CC(C)(C)[Si](C)(C)OC[C@@H](C(F)F)N

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC(C(F)F)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-3,3-difluoropropoxydimethylsilane typically involves multiple steps, starting from readily available precursors. One common route involves the protection of the amino group, followed by the introduction of the difluoropropoxy group through nucleophilic substitution reactions. The tert-butyl dimethylsilane group is then introduced using standard silylation techniques.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of flow microreactor systems, which offer efficient and sustainable synthesis methods .

Chemical Reactions Analysis

Types of Reactions

(2S)-2-amino-3,3-difluoropropoxydimethylsilane can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxides.

    Reduction: The difluoropropoxy group can be reduced under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the difluoropropoxy group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Typical conditions involve controlled temperatures and the use of catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the amino group may yield nitroso or nitro derivatives, while substitution reactions can introduce various functional groups at the difluoropropoxy position.

Scientific Research Applications

(2S)-2-amino-3,3-difluoropropoxydimethylsilane has several applications in scientific research:

Mechanism of Action

The mechanism by which (2S)-2-amino-3,3-difluoropropoxydimethylsilane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds, while the difluoropropoxy group can participate in hydrophobic interactions. The tert-butyl dimethylsilane group provides steric hindrance, influencing the compound’s overall reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-2-amino-3,3-difluoropropoxydimethylsilane can be compared with other silylated amino compounds and difluorinated compounds.
  • Similar compounds include [(2S)-2-amino-3,3-difluoropropoxy]trimethylsilane and [(2S)-2-amino-3,3-difluoropropoxy]triethylsilane.

Uniqueness

The uniqueness of (2S)-2-amino-3,3-difluoropropoxydimethylsilane lies in its combination of functional groups, which confer distinct reactivity and stability. The presence of the tert-butyl dimethylsilane group provides steric protection, making it more resistant to hydrolysis and oxidation compared to similar compounds .

Biological Activity

(2S)-2-amino-3,3-difluoropropoxydimethylsilane is a compound characterized by its unique structural features, which include a difluoropropoxy group and a tert-butyl dimethylsilyl moiety. This compound has garnered attention in recent research for its potential biological activities, particularly as it relates to pharmacological applications.

Chemical Formula

  • Molecular Formula : C9H21F2NOSi
  • Molecular Weight : 225.3514 g/mol
  • CAS Number : 2059154-98-0

Structural Features

The compound contains:

  • An amino group (–NH2)
  • A difluoropropoxy side chain (–CF2–)
  • A tert-butyl dimethylsilyl group, which enhances the lipophilicity and stability of the molecule.

Pharmacological Potential

Research indicates that (2S)-2-amino-3,3-difluoropropoxydimethylsilane exhibits several biological activities:

  • Receptor Modulation : The compound has been studied for its ability to act as an antagonist at muscarinic receptors and an agonist at β2 adrenergic receptors. This dual activity suggests potential applications in treating respiratory conditions and other disorders involving these receptors .
  • Antitumor Activity : Preliminary studies have indicated that derivatives of this compound may possess antitumor properties. The specific mechanisms remain under investigation, but the structural modifications appear to enhance cytotoxicity against certain cancer cell lines.
  • Neuroprotective Effects : Some research suggests that compounds with similar structural motifs may offer neuroprotective benefits, potentially aiding in conditions like Alzheimer's disease through modulation of neurotransmitter systems.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Muscarinic AntagonismInhibits muscarinic receptor activity
β2 AgonismStimulates β2 adrenergic receptors
Antitumor PotentialCytotoxic effects on cancer cell linesOngoing studies
NeuroprotectionPotential benefits in neurodegenerative diseasesOngoing studies

The biological activities of (2S)-2-amino-3,3-difluoropropoxydimethylsilane are hypothesized to involve:

  • Receptor Binding Affinity : The presence of the amino group likely enhances binding to target receptors.
  • Structural Stability : The tert-butyl dimethylsilyl group may confer stability against metabolic degradation, prolonging the compound's action in biological systems.

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